Dimethyl 2-hydroxy-2,3-dihydrobenzofuran-4,6-dicarboxylate
Overview
Description
Dimethyl 2-hydroxy-2,3-dihydrobenzofuran-4,6-dicarboxylate is a useful research compound. Its molecular formula is C12H12O6 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure Analysis : Dimethyl 2,3-dihydro-2,3-dihydroxybenzo[b]furan-2,3-dicarboxylate and its derivatives, like dimethyl 2,3-dihydro-2,3-dihydroxy-4,7-dimethyl-benzo[b]furan-2,3-dicarboxylate, have been studied for their crystal and molecular structures. These studies provide insights into their crystalline state and configuration, which is critical for understanding their chemical properties and potential applications (Théobald & Morvan, 1982).
Synthetic Analogues of Natural Products : Compounds like dimethyl 4,9b-dimethyl-3,9b-dihydrobenzofuran-1,2-dicarboxylate have been utilized in the synthesis of analogues of natural products such as usnic acid. These synthetic routes offer versatile ways to create compounds that may have biological or pharmacological relevance (Elix & Tronson, 1973).
Phenolic Inhibitors in Enzymatic Reactions : 7-Hydroxy-2,3-dihydrobenzofuran derivatives, which are metabolites of the insecticide carbofuran, have been studied for their role as phenolic inhibitors in the peroxidase-mediated degradation of indole-3-acetic acid. Understanding these interactions is important in areas like plant physiology and pesticide action (Lee, 1977).
Application in Synthetic Methods : Research has been conducted on the application of compounds like dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates in synthetic chemistry. These compounds are used in various synthetic methods, contributing to the development of new chemical processes (Ahn, Jang, Kim, & Lee, 2012).
Luminescence Sensing Applications : Certain dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which incorporate dimethyl 2-hydroxy-2,3-dihydrobenzofuran-4,6-dicarboxylate structures, have been explored for their potential in luminescence sensing of benzaldehyde-based derivatives. This highlights the compound's potential application in sensing technologies (Shi, Zhong, Guo, & Li, 2015).
Properties
IUPAC Name |
dimethyl 2-hydroxy-2,3-dihydro-1-benzofuran-4,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-16-11(14)6-3-8(12(15)17-2)7-5-10(13)18-9(7)4-6/h3-4,10,13H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPCVOXTVBVAIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2CC(OC2=C1)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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